N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-isopropylphenoxy)acetamide
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Description
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-isopropylphenoxy)acetamide is a useful research compound. Its molecular formula is C25H27N5O3 and its molecular weight is 445.523. The purity is usually 95%.
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Biological Activity
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-isopropylphenoxy)acetamide is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article delves into its biological activity, synthesizing existing research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H24N4O3, with a molecular weight of approximately 396.45 g/mol. The structure features a pyrazolo ring fused with a pyrimidine moiety, which is further substituted with a benzyl group and an isopropylphenoxy group. This complex structure contributes to its diverse biological activities.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds within this class have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Studies:
- MCF7 Cell Line : In a study conducted by Bouabdallah et al., derivatives similar to this compound exhibited GI50 values of 3.79 µM against MCF7 cells, indicating potent growth inhibition .
- A549 Cell Line : Wei et al. reported that related compounds showed IC50 values around 26 µM against A549 lung cancer cells .
- NCI-H460 Cell Line : Other derivatives were tested against NCI-H460 cells with varying degrees of success, showcasing the potential for these compounds as effective anticancer agents .
Anti-inflammatory Activity
The pyrazolo[3,4-d]pyrimidine scaffold has also been linked to anti-inflammatory properties. Research indicates that some derivatives can inhibit pro-inflammatory pathways, making them candidates for treating inflammatory diseases.
Mechanism of Action :
The proposed mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and inflammation . By modulating these pathways, compounds like this compound may reduce inflammatory responses.
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are utilized for product verification .
Research Findings Summary
Properties
IUPAC Name |
N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-18(2)20-8-10-21(11-9-20)33-16-23(31)26-12-13-30-24-22(14-28-30)25(32)29(17-27-24)15-19-6-4-3-5-7-19/h3-11,14,17-18H,12-13,15-16H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVOUTCGRZMSDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.